1-Bromo-3-(ethanesulfinyl)benzene
Overview
Description
1-Bromo-3-(ethanesulfinyl)benzene is an organic compound with the molecular formula C8H9BrOS It is characterized by a benzene ring substituted with a bromine atom and an ethanesulfinyl group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-(ethanesulfinyl)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached directly to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when it is involved in reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In this process, the electrophile (bromine) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the free radical bromination of alkyl benzenes . This pathway involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . The resulting free radical can then react with N-bromosuccinimide (NBS), leading to the formation of the brominated compound .
Result of Action
The result of the action of this compound is the formation of a brominated benzene ring . This occurs through the substitution of a hydrogen atom at the benzylic position with a bromine atom . The resulting compound has altered chemical properties, including increased reactivity .
Preparation Methods
One common method includes the reaction of 1-bromo-3-nitrobenzene with ethanethiol in the presence of a base, followed by oxidation to form the sulfoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(ethanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents under suitable conditions.
Oxidation and Reduction: The ethanesulfinyl group can be further oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents for these reactions include bromine, ethanethiol, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Bromo-3-(ethanesulfinyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-3-(ethanesulfinyl)benzene can be compared with other bromobenzene derivatives:
Bromobenzene (C6H5Br): Lacks the ethanesulfinyl group, making it less versatile in terms of oxidation and reduction reactions.
1-Bromo-3-(phenylethynyl)benzene (C14H9Br): Contains a phenylethynyl group instead of ethanesulfinyl, leading to different reactivity and applications.
The presence of the ethanesulfinyl group in this compound provides unique chemical properties, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-3-ethylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-11(10)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAYYVGVOVUOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706559 | |
Record name | 1-Bromo-3-(ethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-86-0 | |
Record name | 1-Bromo-3-(ethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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